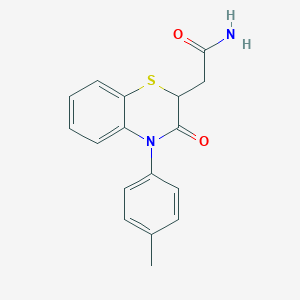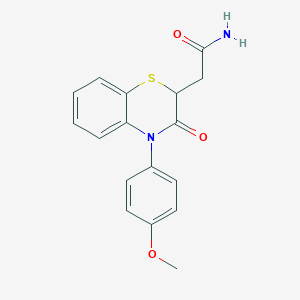![molecular formula C9H18N4S B186867 1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione CAS No. 112919-47-8](/img/structure/B186867.png)
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione, commonly known as TST, is a heterocyclic compound with a spirocyclic structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TST is a promising candidate for drug discovery, as it exhibits a wide range of biological activities and can be easily synthesized.
Mécanisme D'action
The exact mechanism of action of TST is not fully understood. However, it is believed that TST exerts its biological activity by interacting with various enzymes and proteins. TST has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TST has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Effets Biochimiques Et Physiologiques
TST has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. TST has also been shown to exhibit anti-inflammatory activity, which can help reduce inflammation in the body. In addition, TST has been shown to exhibit antitumor activity, which can help prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
TST has several advantages for use in lab experiments. It can be easily synthesized using simple and inexpensive starting materials. TST also exhibits a wide range of biological activities, which makes it a promising candidate for drug discovery. However, TST also has some limitations. It is relatively unstable and can decompose under certain conditions. In addition, TST can exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on TST. One area of research is the development of TST-based metal complexes for use in materials science. These complexes have the potential to be used as catalysts for various chemical reactions. Another area of research is the development of TST-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of TST and its potential applications in various fields.
Méthodes De Synthèse
TST can be synthesized by a variety of methods, including the reaction of thiosemicarbazide with a ketone or aldehyde, followed by cyclization with formaldehyde. The reaction conditions can be optimized to obtain a high yield of TST. Other methods include the reaction of thiosemicarbazide with a dihaloalkane and the reaction of thiosemicarbazide with an isocyanate.
Applications De Recherche Scientifique
TST has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. TST has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. In addition, TST has been studied for its potential use in materials science, as it can be used as a ligand for metal complexes.
Propriétés
Numéro CAS |
112919-47-8 |
|---|---|
Nom du produit |
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione |
Formule moléculaire |
C9H18N4S |
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
1,2,4,5-tetrazaspiro[5.7]tridecane-3-thione |
InChI |
InChI=1S/C9H18N4S/c14-8-10-12-9(13-11-8)6-4-2-1-3-5-7-9/h12-13H,1-7H2,(H2,10,11,14) |
Clé InChI |
PXSOVNBCEHOJAT-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CCC1)NNC(=S)NN2 |
SMILES canonique |
C1CCCC2(CCC1)NNC(=S)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



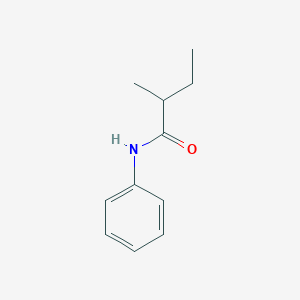
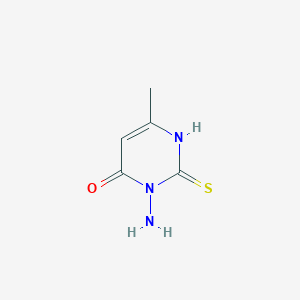
![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)
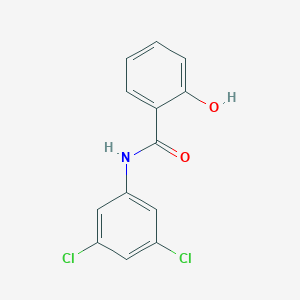
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
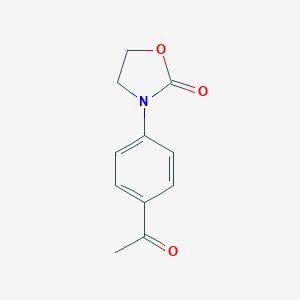
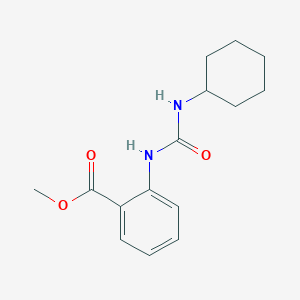
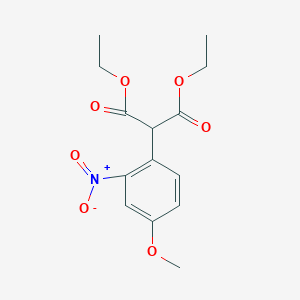
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
